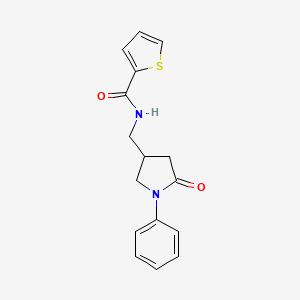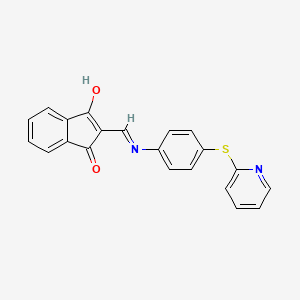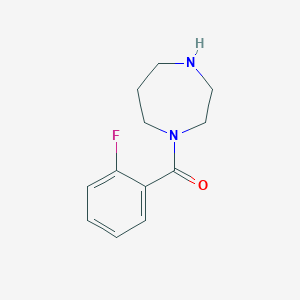![molecular formula C26H29N5O2 B2416271 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 861138-85-4](/img/structure/B2416271.png)
1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Pharmacological Evaluation
Research on purine derivatives, such as the 8-aminoalkyl and arylpiperazine derivatives of purine-2,6-dione, has shown significant potential in the discovery of new ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with implications in treating psychological disorders like depression and anxiety. These compounds exhibit varied pharmacological profiles, including anxiolytic and antidepressant properties, highlighting the therapeutic potential of purine-based molecules in neuropsychiatric disease management (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Interaction
Purinediones have been explored for their affinity towards adenosine receptors (ARs), which are crucial targets for neurodegenerative diseases. The study of tricyclic pyrimido- and pyrazinoxanthines at human and rat ARs uncovers the structural diversity within purinediones that influence AR subtype selectivity and species-specific binding affinities. This research underscores the importance of purine analogs in developing AR-targeted therapies for conditions such as Parkinson's and Alzheimer's diseases (Szymańska et al., 2016).
Molecular Docking and Drug Design
The synthesis and evaluation of new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment offer insights into the design of potent receptor antagonists. By analyzing the affinity for 5-HT(1A), 5-HT(2A), α(1), and D(2) receptors, these studies contribute to the understanding of molecular interactions essential for the development of targeted therapies for CNS disorders (Jurczyk et al., 2004).
Antioxidant and Anti-inflammatory Activities
The exploration of substituted analogs based on purine-2,4,8-triones has revealed compounds with significant antiinflammatory activity. This research demonstrates the potential of purine derivatives in developing new treatments for chronic inflammatory conditions, highlighting the role of these molecules in inhibiting cyclooxygenase enzymes and their potential for a reduced side-effect profile (Kaminski et al., 1989).
Neurodegenerative Disease Treatment
Research on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purinediones as multi-target drugs for neurodegenerative diseases illustrates the compound's dual activity against adenosine receptors and monoamine oxidases. This dual-target approach suggests a potential strategy for developing treatments that offer symptomatic relief and disease-modifying effects for disorders like Parkinson's and Alzheimer's (Koch et al., 2013).
特性
IUPAC Name |
1,7-dimethyl-3,9-bis(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-19-17-29(15-13-20-9-5-3-6-10-20)25-27-23-22(31(25)18-19)24(32)30(26(33)28(23)2)16-14-21-11-7-4-8-12-21/h3-12,19H,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBFPWVADDGCDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
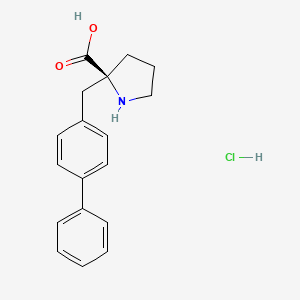
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)

![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2416199.png)
![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)

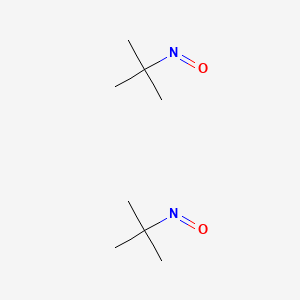
![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)
